4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
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Overview
Description
4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative reacts with 4-tert-butylbenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s thiazole ring is known for its biological activity. It can be used in the design of new drugs with potential antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide: The parent compound.
N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide: Lacks the tert-butyl group.
4-tert-butyl-N-(4-phenyl-1,3-thiazol-5-yl)benzamide: Lacks the methyl group.
Uniqueness
The presence of both the tert-butyl and methyl groups in This compound makes it unique compared to its analogs. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C21H22N2OS |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-18(15-8-6-5-7-9-15)20(25-14)23-19(24)16-10-12-17(13-11-16)21(2,3)4/h5-13H,1-4H3,(H,23,24) |
InChI Key |
OSFRARHRHSBETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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